methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a thieno[2,3-c]pyridine core. This structure is substituted with:
- A morpholine-4-sulfonyl group at the 4-position of the benzamide moiety.
- An isopropyl group at the 6-position of the thienopyridine ring.
- A methyl carboxylate group at the 3-position.
Properties
IUPAC Name |
methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S2/c1-15(2)25-9-8-18-19(14-25)33-22(20(18)23(28)31-3)24-21(27)16-4-6-17(7-5-16)34(29,30)26-10-12-32-13-11-26/h4-7,15H,8-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBKACXRZIESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrothieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a suitable thioamide and a halogenated precursor.
Introduction of the benzamido group: This step involves the reaction of the intermediate with 4-(morpholinosulfonyl)benzoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thieno[2,3-c]pyridine core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamido group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The morpholinosulfonyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core.
Reduction: Amino derivatives of the benzamido group.
Substitution: Substituted derivatives of the morpholinosulfonyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving the thieno[2,3-c]pyridine core.
Medicine: Potential use as a drug candidate due to its unique structural features.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the target compound’s properties, we compare it with three classes of analogs from the literature:
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds 11a and 11b (Fig. 1A–B) share a thiazolo-pyrimidine core but differ in substituents:
- 11a : 2,4,6-Trimethylbenzylidene and 5-methylfuran-2-yl groups.
- 11b: 4-Cyanobenzylidene and 5-methylfuran-2-yl groups.
| Parameter | Target Compound | 11a | 11b |
|---|---|---|---|
| Core Structure | Thieno[2,3-c]pyridine | Thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine |
| Key Substituents | Morpholine-sulfonyl, isopropyl | Trimethylbenzylidene | Cyanobenzylidene |
| Molecular Weight | ~520 (estimated) | 386 | 403 |
| Functional Groups | Sulfonamide, carboxylate | Cyano, furan | Cyano, furan |
Thieno[3,2-d]pyrimidine Derivatives ()
A patent application (EP 2 402 347 A1) describes thieno[3,2-d]pyrimidines substituted with morpholine and methanesulfonyl-piperazine groups (e.g., 2-chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine). Key differences include:
- Chlorine at the 2-position vs. carboxylate in the target compound.
- Piperazine-sulfonyl vs. benzamide-morpholine-sulfonyl substituents.
These structural variations likely influence pharmacokinetics, as the carboxylate in the target compound may enhance aqueous solubility, while the piperazine group in the analog could improve membrane permeability .
Pyrimido[2,1-b]quinazoline Derivatives ()
Compound 12 (6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) and solvent-free synthesized pyrimidines () exhibit:
- Fused quinazoline/pyrimidine cores vs. the thienopyridine core.
- Carbonitrile or methyl carboxylate groups at analogous positions.
Electronic and Structural Considerations ()
While the concept of isovalency (similar valence electron counts) suggests comparable reactivity, the thienopyridine core of the target compound adopts a distinct geometry compared to thiazolo-pyrimidines or quinazolines. For example:
- The thieno[2,3-c]pyridine system enables π-stacking interactions absent in non-aromatic analogs.
- The morpholine-sulfonyl group introduces tetrahedral geometry and sulfone-mediated dipole interactions, unlike planar cyanobenzylidene groups in 11b .
Biological Activity
Methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound with potential therapeutic applications. Its complex structure incorporates various functional groups that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological activities. The presence of a morpholine sulfonamide group enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways and enzymes involved in disease processes. For instance, it has been shown to act as an inhibitor of the Hedgehog (Hh) signaling pathway, which plays a crucial role in cancer progression. The inhibition of this pathway can lead to reduced tumor growth and proliferation.
Biological Activity Data
Case Studies
Several studies have investigated the efficacy of this compound in various cancer models:
-
In Vitro Studies :
- In a study using Shh-Light 2 cells, the compound demonstrated significant inhibition of Hh signaling at nanomolar concentrations. This was associated with reduced Gli-dependent transcriptional activity, indicating its potential as an anti-cancer agent.
-
Animal Models :
- In xenograft models of cancer, administration of this compound resulted in decreased tumor size compared to control groups. The underlying mechanism was linked to its ability to disrupt microtubule dynamics and inhibit cell cycle progression.
-
Combination Therapies :
- Research has suggested that when combined with other chemotherapeutic agents, this compound enhances overall efficacy by targeting multiple pathways involved in tumor survival and proliferation.
Q & A
Q. What are the critical steps in synthesizing methyl 2-[4-(morpholine-4-sulfonyl)benzamido]-6-(propan-2-yl)thieno[2,3-c]pyridine-3-carboxylate?
The synthesis typically involves:
- Sulfonylation : Introducing the morpholine-4-sulfonyl group to the benzamido precursor using sulfonyl chlorides under anhydrous conditions .
- Amidation : Coupling the sulfonylated benzamido moiety to the thienopyridine core via a carbodiimide-mediated reaction (e.g., EDC/HOBt) .
- Esterification : Final methylation of the carboxylic acid group using methanol and catalytic acid . Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to avoid side products like over-sulfonylated derivatives .
Q. Which analytical techniques are essential for characterizing this compound?
- HPLC : To assess purity (>95% required for biological assays), using a C18 column and gradient elution with acetonitrile/water .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key signals at δ 8.2–8.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (morpholine and ester groups) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 532.18) .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Kinase inhibition : Potency against tyrosine kinases (IC₅₀ ~50 nM) due to the sulfonyl group’s electron-withdrawing effects .
- Anti-inflammatory activity : Suppression of NF-κB signaling in macrophage models at 10 µM . Further validation in in vivo models is pending .
Advanced Research Questions
Q. How can conflicting solubility data between computational predictions and experimental results be resolved?
Discrepancies often arise from:
- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates in aqueous buffers, which reduce apparent solubility .
- pH-dependent ionization : Adjusting buffer pH (e.g., to 6.5–7.4) improves solubility by protonating the morpholine nitrogen .
- Co-solvents : Use 10% DMSO or cyclodextrin complexes to enhance solubility without disrupting biological assays .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Ester hydrolysis mitigation : Replace the methyl ester with a tert-butyl ester to reduce enzymatic cleavage in serum .
- Light sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation of the thienopyridine core .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, guiding storage at 4°C .
Q. How can structure-activity relationships (SAR) guide derivative design?
Key modifications include:
- Morpholine replacement : Swap with piperazine to enhance blood-brain barrier penetration .
- Isopropyl substitution : Introducing bulkier groups (e.g., cyclopentyl) at the 6-position improves target selectivity by steric hindrance .
- Sulfonyl group tuning : Replace with phosphonate groups to modulate electrostatic interactions with kinase ATP-binding pockets .
Q. What experimental designs address low reproducibility in biological assays?
- Positive controls : Include staurosporine (kinase inhibition) or dexamethasone (anti-inflammatory) to benchmark activity .
- Dose-response curves : Use 8–10 concentrations in triplicate to calculate robust IC₅₀ values .
- Counter-screening : Test against off-targets (e.g., GPCRs) to rule out nonspecific effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
